molecular formula C8H7N3O B13254856 3-(3-Methyl-1,2,4-oxadiazol-5-yl)pyridine CAS No. 1455-85-2

3-(3-Methyl-1,2,4-oxadiazol-5-yl)pyridine

Cat. No.: B13254856
CAS No.: 1455-85-2
M. Wt: 161.16 g/mol
InChI Key: POEMSJAQQSVHGC-UHFFFAOYSA-N
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Description

3-(3-Methyl-1,2,4-oxadiazol-5-yl)pyridine is a heterocyclic compound that features a pyridine ring fused with a 1,2,4-oxadiazole ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, agricultural chemistry, and materials science. The presence of both nitrogen and oxygen atoms in its structure imparts unique chemical properties that make it a valuable scaffold for the development of new molecules with diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methyl-1,2,4-oxadiazol-5-yl)pyridine typically involves the cyclization of appropriate precursors. One common method is the reaction of amidoximes with carboxylic acid derivatives under basic conditions. For example, the reaction of an amidoxime with an acid chloride can yield the desired oxadiazole ring through the formation of an O-acyl amidoxime intermediate, which then undergoes cyclization .

Another method involves the 1,3-dipolar cycloaddition of nitrile oxides to nitriles. This reaction is typically carried out in situ, where chloroximes are treated with nitriles in the presence of a base to generate the nitrile oxide, which then reacts with the nitrile to form the oxadiazole ring .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors to control reaction conditions more precisely and improve scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, could be explored to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

3-(3-Methyl-1,2,4-oxadiazol-5-yl)pyridine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxadiazole ring or the pyridine ring.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the positions adjacent to the nitrogen atoms in the rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Reagents such as halogens (for electrophilic substitution) or organometallic reagents (for nucleophilic substitution) can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce partially or fully reduced rings. Substitution reactions can introduce various functional groups, such as halogens, alkyl groups, or aryl groups, depending on the reagents used.

Scientific Research Applications

3-(3-Methyl-1,2,4-oxadiazol-5-yl)pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3-Methyl-1,2,4-oxadiazol-5-yl)pyridine depends on its specific application. In medicinal chemistry, it may exert its effects by interacting with specific molecular targets such as enzymes or receptors. For example, it could inhibit the activity of enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects . In cancer research, it might inhibit the proliferation of cancer cells by interfering with key signaling pathways or enzymes involved in cell division .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-Methyl-1,2,4-oxadiazol-5-yl)pyridine is unique due to the presence of both the pyridine and oxadiazole rings in its structure This combination imparts distinct chemical properties and potential biological activities that are not observed in simpler oxadiazole or pyridine derivatives

Properties

IUPAC Name

3-methyl-5-pyridin-3-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O/c1-6-10-8(12-11-6)7-3-2-4-9-5-7/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POEMSJAQQSVHGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901273277
Record name 3-(3-Methyl-1,2,4-oxadiazol-5-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901273277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1455-85-2
Record name 3-(3-Methyl-1,2,4-oxadiazol-5-yl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1455-85-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(3-Methyl-1,2,4-oxadiazol-5-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901273277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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